1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine
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Overview
Description
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine is a complex organic compound featuring a piperidine ring, a dioxolane ring, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving primary amines and diols or via hydrogenation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of Grignard reagents have been reported to be effective in synthesizing piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, phenol derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties can be exploited in the development of new materials with desired mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The phenoxymethyl group may interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine, pyrrolidine, and piperazine share structural similarities with 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine.
Phenoxymethyl Derivatives: Compounds containing the phenoxymethyl group, such as phenoxymethylpenicillin, exhibit similar chemical reactivity.
Uniqueness: this compound is unique due to the combination of its three distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
89833-20-5 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-[[2-(phenoxymethyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO3/c1-3-7-14(8-4-1)18-13-16-19-12-15(20-16)11-17-9-5-2-6-10-17/h1,3-4,7-8,15-16H,2,5-6,9-13H2 |
InChI Key |
ASQYJEJEEVJGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2COC(O2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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